molecular formula C20H17F4N5 B15118740 7-Fluoro-4-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinazoline

7-Fluoro-4-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinazoline

Cat. No.: B15118740
M. Wt: 403.4 g/mol
InChI Key: QCVLPIVBYLYFFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-4-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinazoline is a complex organic compound that features a quinazoline core substituted with fluorine and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-4-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinazoline typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the fluorine and trifluoromethyl groups. Common reagents used in these reactions include fluorinating agents and trifluoromethylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce costs. The use of high-throughput screening methods can also aid in identifying optimal reaction conditions for industrial production.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-Fluoro-4-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinazoline is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for specific proteins or enzymes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in specific applications, such as coatings, adhesives, and electronic devices.

Mechanism of Action

The mechanism of action of 7-Fluoro-4-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinazoline involves its interaction with molecular targets such as proteins or enzymes. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroquinazoline: A simpler analog with a single fluorine substitution.

    3-(Trifluoromethyl)pyridine: A compound with a trifluoromethyl group on a pyridine ring.

    Octahydropyrrolo[3,4-c]pyrrole: A core structure without additional substitutions.

Uniqueness

7-Fluoro-4-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinazoline is unique due to its combination of fluorine and trifluoromethyl groups on a quinazoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H17F4N5

Molecular Weight

403.4 g/mol

IUPAC Name

7-fluoro-4-[2-[3-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]quinazoline

InChI

InChI=1S/C20H17F4N5/c21-14-3-4-15-17(6-14)26-11-27-18(15)28-7-12-9-29(10-13(12)8-28)19-16(20(22,23)24)2-1-5-25-19/h1-6,11-13H,7-10H2

InChI Key

QCVLPIVBYLYFFI-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1C3=C(C=CC=N3)C(F)(F)F)C4=NC=NC5=C4C=CC(=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.